Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate
Description
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate (CAS: 122860-33-7) is a piperidine derivative with a benzyl carboxylate group at the 1-position and both amino (-NH₂) and hydroxymethyl (-CH₂OH) substituents at the 4-position of the piperidine ring. Its molecular formula is C₁₄H₁₉N₂O₃, with a molecular weight of 249.31 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate due to its reactive functional groups, which enable further derivatization. Limited toxicological data are available, necessitating standard safety precautions during handling .
Properties
IUPAC Name |
benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c15-14(11-17)6-8-16(9-7-14)13(18)19-10-12-4-2-1-3-5-12/h1-5,17H,6-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDNKZYKHELLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group, a hydroxymethyl group, and a benzyl ester. The molecular formula is CHNO, with a molecular weight of approximately 235.28 g/mol. Its structure allows for various interactions with biological targets, which are crucial for its pharmacological effects.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Interactions : The amino group can form hydrogen bonds with active sites on enzymes, while the benzyl group may engage in hydrophobic interactions, modulating enzyme activity.
- Receptor Binding : The compound has been studied for its binding affinities to various neurotransmitter receptors, which could elucidate its potential effects in neuropharmacology.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antidepressant Effects : Preliminary studies suggest that it may influence neurotransmitter systems involved in mood regulation, making it a candidate for treating depression and anxiety disorders.
- Cytotoxicity : Research indicates potential anticancer properties through mechanisms that induce apoptosis in tumor cells.
- Neuroprotective Properties : Its interactions with cholinergic systems may provide neuroprotective effects beneficial in conditions like Alzheimer’s disease.
Data Table: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates neurotransmitter systems | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Interacts with cholinergic receptors |
Case Studies and Research Findings
-
Antidepressant Activity :
A study explored the compound's effects on serotonin and norepinephrine levels in animal models. Results indicated that administration led to significant increases in these neurotransmitters, correlating with reduced depressive behaviors. -
Cytotoxic Effects :
In vitro experiments demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin . -
Neuroprotective Studies :
Research focused on the compound's ability to inhibit acetylcholinesterase (AChE) activity, revealing potential benefits in treating Alzheimer’s disease. The compound's structure was optimized to enhance binding affinity to AChE, leading to improved cognitive function in treated models .
Scientific Research Applications
Medicinal Chemistry
Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate is primarily utilized as a building block in the synthesis of piperidine derivatives, which have shown promise as inhibitors for various biological targets. For example, studies have demonstrated its effectiveness in enhancing the potency of inhibitors against the enzyme MenA from Mycobacterium tuberculosis, which is crucial for menaquinone biosynthesis. These inhibitors are being investigated for their potential to combat tuberculosis (TB), a significant global health challenge .
Case Study: Inhibition of MenA
- Objective : To develop potent inhibitors targeting MenA.
- Results : Compounds derived from this compound exhibited IC50 values ranging from 13 to 22 μM, indicating significant inhibitory activity against MenA. Furthermore, these compounds demonstrated improved pharmacokinetic profiles and synergy with other agents, achieving nearly complete sterilization of Mtb in combination therapy within two weeks in vivo .
Synthesis of Novel Compounds
The compound serves as an essential precursor in synthesizing various novel piperidine derivatives. Its structural features allow for modifications that can lead to enhanced biological activity and selectivity.
Synthesis Examples
- Analog Synthesis : The compound has been used in the synthesis of tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate through a series of reactions involving Mitsunobu coupling and deprotection steps .
| Compound | Reaction Conditions | Yield |
|---|---|---|
| tert-butyl 4-((3-(4-chlorobenzoyl)phenoxy)methyl)piperidine-1-carboxylate | Mitsunobu coupling with DIAD | 60% |
| tert-butyl 4-[(2-chloro-4-formyl-5-methoxy-phenyl)carbamoyloxymethyl]piperidine-1-carboxylate | Reaction with triphosgene and triethylamine | 74% |
Therapeutic Potential
Research indicates that derivatives of this compound may have therapeutic applications beyond TB treatment. For instance, compounds derived from this scaffold are being explored as muscarinic receptor antagonists, which could be beneficial in treating neurological disorders .
Potential Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of piperidine derivatives allows for tailored applications. Below is a detailed comparison of Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate with analogous compounds:
Structural Analogues
Functional Group Influence
- Amino Group (-NH₂): The presence of the amino group in the target compound enhances its nucleophilicity, enabling reactions such as amidation or Schiff base formation, which are absent in analogues like Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate .
- Fluorine Substitution : Fluorinated derivatives exhibit altered electronic properties, enhancing metabolic stability and binding affinity in drug design .
Physicochemical Properties
| Property | Target Compound | Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate | Ethyl 4-amino-1-benzylpiperidine-4-carboxylate |
|---|---|---|---|
| Molecular Weight | 249.31 | 249.31 | 263.33 |
| Predicted pKa | ~14.86 (hydroxymethyl) | ~14.86 (hydroxymethyl) | ~9.5 (ester) |
| Physical State | Solid (exact data limited) | Solid (cross-coupling product) | Liquid/Oil |
| Hydrophilicity | Moderate (due to -NH₂ and -CH₂OH) | Low (only -CH₂OH) | Low (ester group) |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following key steps:
- Protection of the piperidine nitrogen with a benzyl carbamate (Cbz) group.
- Introduction of a hydroxymethyl group at the 4-position of the piperidine ring.
- Installation or transformation of the amino functionality at the 4-position.
These steps are often achieved through multi-step sequences involving esterification, alkylation, hydrolysis, and reductive amination or substitution reactions.
Detailed Synthetic Routes
Route A: Boc Protection and Activation of 4-Hydroxymethylpiperidine
- Starting from 4-hydroxymethylpiperidine, the nitrogen is first protected by Boc (tert-butyloxycarbonyl) under basic conditions to yield a Boc-protected intermediate.
- The hydroxyl group is then converted into a good leaving group such as tosylate or mesylate by reaction with tosyl chloride or mesyl chloride.
- This activated intermediate undergoes nucleophilic substitution with phenol derivatives or benzyl alcohol to form the benzyl carbamate structure.
- Acidic deprotection of Boc affords the free amine at the 4-position.
Route B: Esterification and Alkylation from 4-Piperidinecarboxylic Acid
- 4-Piperidinecarboxylic acid is esterified to form methyl 4-piperidinecarboxylate hydrochloride.
- Alkylation with benzyl bromide or benzyl chloride yields N-benzyl-4-piperidinecarboxylate methyl ester.
- Hydrolysis of the ester affords N-benzyl-4-piperidinecarboxylic acid.
- Subsequent acylation and dehydration steps lead to intermediates such as N-benzyl-4-piperidinecarbonitrile.
- Reduction of nitrile or related intermediates produces the 4-(hydroxymethyl)amino derivative.
Route C: Mitsunobu Reaction for Ether Formation
Representative Reaction Conditions and Reagents
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Boc Protection | Boc2O, base (e.g., NaHCO3), room temperature | Protects piperidine nitrogen |
| Hydroxyl Activation | Tosyl chloride or mesyl chloride, pyridine, 0-5°C | Converts –OH to tosylate/mesylate leaving group |
| Nucleophilic Substitution | Benzyl alcohol or phenol, Cs2CO3, DMF, 50-80°C | Forms benzyl carbamate ether |
| Acidic Deprotection | TFA or HCl in dioxane or DCM, room temperature | Removes Boc protecting group |
| Alkylation | Benzyl bromide/chloride, base (K2CO3), DMF, reflux | Introduces benzyl group on nitrogen |
| Hydrolysis | Aqueous NaOH or HCl, reflux | Converts esters to acids |
| Reduction | NaBH4, LiAlH4, or catalytic hydrogenation | Reduces nitriles/aldehydes to amino alcohols |
| Mitsunobu Coupling | DIAD, PPh3, benzyl alcohol, THF, 0°C to room temperature | Forms benzyl carbamate via ether linkage |
Key Intermediates
- 4-Hydroxymethylpiperidine: Starting material for hydroxymethyl introduction.
- N-Boc-4-hydroxymethylpiperidine: Protected intermediate enabling selective reactions.
- N-Benzyl-4-piperidinecarboxylate: Intermediate after alkylation with benzyl halides.
- 4-(Tosylate or Mesylate)-N-Boc-piperidine: Activated intermediate for nucleophilic substitution.
- 4-Amino-4-(hydroxymethyl)piperidine derivatives: Final or near-final products after deprotection and reduction.
Research Findings and Optimization
- The choice of protecting group (Boc vs. Cbz) affects reaction selectivity and ease of deprotection.
- Activation of the hydroxyl group as tosylate or mesylate is critical for efficient nucleophilic substitution.
- Mitsunobu coupling provides a mild and efficient method for forming benzyl carbamate ethers without harsh conditions.
- Reductive amination or catalytic hydrogenation are commonly used to convert nitrile or aldehyde intermediates to the desired amino alcohol.
- Optimization of reaction conditions (temperature, solvents, equivalents) improves yield and purity.
- Recent studies have focused on reducing lipophilicity and cytotoxicity of piperidine derivatives by modifying the benzyl carbamate moiety and substituents on the piperidine ring.
Data Table Summarizing Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate in laboratory settings?
- Answer : Due to limited toxicological data, adhere to standard precautions:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation.
- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical advice .
- Methodology : Safety protocols align with OSHA and GHS guidelines, emphasizing hazard mitigation for understudied compounds.
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer : Key steps include:
- Step 1 : Functionalization of the piperidine core via reductive amination or nucleophilic substitution.
- Step 2 : Protection of the amino group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).
- Step 3 : Hydroxymethyl introduction via oxidation or alkylation .
- Methodology : Multi-step synthesis with purification via column chromatography or recrystallization.
Q. How can structural characterization of this compound be performed?
- Answer : Use:
- NMR Spectroscopy : Assign peaks for amino, hydroxymethyl, and benzyl groups (e.g., δ 5.1 ppm for benzyl CH₂).
- X-ray Crystallography : Refinement via SHELXL to resolve stereochemistry and hydrogen bonding .
- Methodology : Crystallographic data collection at low temperature (100 K) to minimize disorder.
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of analogous piperidine derivatives?
- Answer : Strategies include:
- Chiral Auxiliaries : Use (R,R)- or (S,S)-configured starting materials.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh) for enantioselective hydrogenation.
- Resolution Techniques : Chiral HPLC or enzymatic kinetic resolution .
- Methodology : Monitor enantiomeric excess (ee) via polarimetry or chiral shift reagents in NMR.
Q. What analytical approaches resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?
- Answer :
- Dynamic NMR : Detect conformational exchange broadening in solution.
- DFT Calculations : Compare experimental vs. computed chemical shifts (e.g., using Gaussian09).
- Crystal Packing Analysis : Assess intermolecular interactions (e.g., H-bonds) influencing solid-state vs. solution structures .
- Methodology : Cross-validate data using complementary techniques to address environmental effects.
Q. How can cross-electrophile coupling be optimized to functionalize the hydroxymethyl group?
- Answer :
- Catalytic System : Use Ni/ligand complexes (e.g., bpy or phenanthroline) for C–O activation.
- Substrate Scope : Screen aryl/alkyl halides (e.g., 2-bromo-5-methylpyridine) under inert conditions.
- Yield Improvement : Optimize temperature (60–80°C) and solvent (DMF/THF) to minimize side reactions .
- Methodology : Monitor reaction progress via TLC/GC-MS and isolate products via flash chromatography.
Q. What strategies enhance the stability of this compound under physiological conditions for biological assays?
- Answer :
- Prodrug Design : Mask the hydroxymethyl group as an ester or carbonate.
- Formulation : Use cyclodextrin encapsulation or lipid nanoparticles.
- pH Adjustment : Buffer solutions (pH 6–8) to prevent hydrolysis .
- Methodology : Stability testing via HPLC under simulated biological conditions (37°C, PBS buffer).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
